Product packaging for Capuramycin(Cat. No.:CAS No. 102770-00-3)

Capuramycin

Cat. No.: B022844
CAS No.: 102770-00-3
M. Wt: 569.5 g/mol
InChI Key: BISOEENGZHMDEO-RLXIHFJVSA-N
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Description

Capuramycin is a natural nucleoside antibiotic originally isolated from Streptomyces griseus that functions as a potent inhibitor of bacterial translocase I (MraY/MurX) . This enzyme is a ubiquitous and essential membrane-bound catalyst of the first committed step in bacterial peptidoglycan biosynthesis, making it a highly attractive target for antibacterial development . This compound analog SQ-641 has been reported to be one of the most potent translocase I inhibitors known . Key Research Applications: Anti-tuberculosis Drug Discovery: this compound exhibits potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains, and has shown efficacy in a murine model of TB infection with no detectable toxicity . It is considered a significant lead compound for developing new therapeutics against tuberculosis . Mechanism of Action Studies: As a selective translocase I inhibitor, this compound is a valuable tool compound for investigating the intricacies of bacterial cell wall biosynthesis and the consequences of disrupting this critical pathway . Structure-Activity Relationship (SAR) Research: The this compound scaffold is versatile for analog synthesis. Studies have shown that modifications can alter its activity profile, with some analogs, like UT-01320, demonstrating a unique ability to kill non-replicating (dormant) Mtb and inhibit bacterial RNA polymerase, indicating a potential dual mechanism of action . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31N5O12 B022844 Capuramycin CAS No. 102770-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S)-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O12/c1-37-15-14(32)21(28-7-5-12(30)27-23(28)36)39-16(15)17(18(24)33)40-22-13(31)10(29)8-11(38-22)20(35)26-9-4-2-3-6-25-19(9)34/h5,7-10,13-17,21-22,29,31-32H,2-4,6H2,1H3,(H2,24,33)(H,25,34)(H,26,35)(H,27,30,36)/t9-,10-,13-,14+,15-,16-,17+,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISOEENGZHMDEO-RLXIHFJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1C(C(=O)N)OC2C(C(C=C(O2)C(=O)NC3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H]([C@@H](O[C@@H]1[C@H](C(=O)N)O[C@@H]2[C@H]([C@H](C=C(O2)C(=O)N[C@H]3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318180
Record name Capuramycin
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Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102770-00-3
Record name Capuramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102770-00-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capuramycin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capuramycin
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Record name CAPURAMYCIN
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Molecular and Cellular Mechanisms of Capuramycin Action

Investigation of Broader Antimicrobial Mechanisms

Capuramycin was initially isolated based on its activity against mycobacteria, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.gov It generally exhibits a narrow spectrum of antibacterial activity, primarily targeting Gram-positive bacteria and mycobacteria. guidetopharmacology.orgresearchgate.netacs.org

While the primary and well-established mechanism of action for this compound and most of its analogues is the inhibition of MraY, some studies have explored broader or alternative mechanisms, particularly for modified analogues. nih.gov For instance, the this compound analogue UT-01320 was found to kill non-replicating (dormant) Mtb and inhibit bacterial RNA polymerases with IC₅₀ values in the 100-150 nM range, a dual mechanism not observed in the parent this compound. nih.gov This suggests that modifications to the this compound structure can lead to compounds with altered or additional mechanisms of action, potentially expanding their antimicrobial spectrum or efficacy against specific bacterial states like dormancy. nih.gov

Further investigation into the mechanisms of action of novel this compound analogues is ongoing to understand their full potential as antibacterial agents, including potential synergistic effects with other drugs. nih.govcaltech.edu

Inhibition of Bacterial RNA Polymerases by this compound Analogues

While this compound is primarily known as a translocase I inhibitor, some of its analogues have demonstrated inhibitory activity against bacterial RNA polymerases. nih.govnih.govresearchgate.net For instance, the this compound analogue UT-01320 (also referred to as compound 3 or 38 in some literature) was found to inhibit bacterial RNA polymerases from E. coli, S. aureus, and M. smegmatis with IC50 values in the range of 100-150 nM. nih.govnih.govresearchgate.net This is comparable to the IC50 of rifampicin, a known RNA polymerase inhibitor, against E. coli RNA polymerase (120 nM). researchgate.net Interestingly, UT-01320 did not show significant translocase I inhibitory activity even at high concentrations, suggesting a distinct mechanism of action compared to the parent compound. nih.govnih.govresearchgate.net In contrast, this compound and another analogue, SQ 641, did not inhibit bacterial RNA polymerases at concentrations up to 100 μM. researchgate.net

Research findings indicate that modifications to the sugar moiety of this compound can lead to analogues with altered target specificity. Specifically, the 2′-O,3′-O-dimethyl analogue, UT-01320, demonstrated RNA polymerase inhibition, whereas this compound (with a 3′-O-methyl group) and a 3′-desmethyl, 2′-O-methyl analogue primarily inhibited translocase I. mdpi.comub.edu

Induced Bacteriolysis and Cellular Morphological Changes in Target Bacteria

This compound analogues have been observed to induce bacteriolysis and cause significant morphological changes in target bacteria, particularly Mycobacterium tuberculosis. asm.orgnih.govresearchgate.net Studies have shown that exposure to this compound analogues leads to a decrease in the turbidity of bacterial cultures over time, suggesting bacterial disintegration. nih.gov

Morphological examination of M. tuberculosis exposed to this compound analogues revealed distinct alterations compared to control bacteria or those treated with other antitubercular drugs like isoniazid (B1672263) (INH) or ethambutol (B1671381) (EMB). nih.gov Most bacilli exposed to this compound analogues, such as SQ641, showed deeply stained swollen ends. nih.gov While the exact mechanism underlying this induced bacteriolysis and morphological change is not fully elucidated, it is hypothesized that this compound compounds may directly or indirectly activate mycobacterial autolysins, enzymes involved in the breakdown of peptidoglycan. asm.orgnih.gov The disruption of peptidoglycan synthesis by translocase I inhibitors like this compound is known to weaken the bacterial cell wall, which can lead to cell lysis. acs.org

Synergistic Effects with Other Antimicrobial Agents

For example, the RNA polymerase inhibiting this compound analogue UT-01320 showed strong synergistic effects with SQ 641, a translocase I inhibitor, against Mycobacterium tuberculosis. nih.govnih.gov This combination targeting two distinct essential bacterial processes (RNA synthesis and cell wall synthesis) appears to be a promising approach for tuberculosis treatment. mdpi.com

SQ641, a potent translocase I inhibitor derived from this compound, has shown synergistic activity with various antitubercular drugs, including ethambutol, streptomycin, and SQ109, against M. tuberculosis. nih.govnewtbdrugs.org Synergy has also been observed between SQ641 and other antimycobacterial agents against non-tuberculous mycobacteria (NTM), such as M. avium complex (MAC). nih.govnewtbdrugs.org

The synergistic effects of this compound analogues with other drugs highlight their potential utility in combination therapies to improve treatment outcomes and potentially reduce the development of drug resistance.

Biosynthetic Pathways and Genetic Basis of Capuramycin Production

Microbial Producers and Natural Product Isolation

Capuramycin was initially isolated from the culture filtrate of Streptomyces griseus strain 446-S3 through adsorption and partition column chromatography. guidetopharmacology.orgjst.go.jpnih.gov Other this compound-type antibiotics, sharing the characteristic CarU and unsaturated hexuronic acid components, have been isolated from different Streptomyces species, such as Streptomyces griseus SANK 60196 (producing A-500359s) and Streptomyces sp. SANK 62799 (producing A-503083s), as well as from Amycolatopsis sp. SANK 60206 (producing A-102395). nih.govmdpi.com Enhanced production of this compound and its analogues has been achieved through medium modifications and single colony isolations in Streptomyces griseus SANK 60196. researchgate.net For instance, replacing glucose with maltose (B56501) as the carbon source significantly increased this compound productivity. researchgate.net

Elucidation of Metabolic Precursors through Isotopic Labeling

Isotopic enrichment studies have been crucial in identifying the metabolic precursors of this compound's structural components. Using isotopically labeled precursors with producing strains, researchers determined the origins of the three main moieties. ub.eduuky.edunih.gov These studies indicated that the 5′-carboxamide (CarU) component is derived from uridine (B1682114), the D-mannopyranuronate moiety originates from D-mannose, and the L-aminocaprolactam (L-ACL) is derived from L-Lysine. ub.eduuky.edunih.gov For example, feeding experiments with [1-¹³C]D-ribose resulted in a 17-fold enrichment at the C-1′ position of CarU, [1-¹³C]D-mannose yielded an 11-fold enrichment of the C-1′′ position of the hexuronic acid, and [1-¹³C]L-Lysine showed a 16-fold enrichment of the C-1′′′ position of L-ACL. uky.edunih.govmdpi.com

PrecursorLabeling PositionThis compound MoietyEnrichment Factor
D-[1-¹³C]riboseC-1′CarU17-fold
D-[1-¹³C]mannoseC-1′′Hexuronic Acid11-fold
L-[1-¹³C]LysineC-1′′′L-ACL16-fold

Uridine-5′-Carboxamide (CarU) Assembly Pathway

The biosynthesis of the uridine-5′-carboxamide (CarU) component begins with UMP (uridine-5′-monophosphate) and L-Threonine (L-Thr). nih.govnih.gov This pathway involves a series of enzymatic reactions that lead to the formation of CarU. nih.govnih.govpnas.org

Enzymatic Roles of Dioxygenases (e.g., Cpr19/LipL)

The initial step in the CarU biosynthesis pathway is catalyzed by a non-heme Fe(II)- and α-ketoglutarate (αKG)-dependent dioxygenase. ub.edunih.govnih.govpnas.org Enzymes such as Cpr19 (found in the A-102395 gene cluster) and LipL (from the A-90289 biosynthetic pathway) perform this function. nih.govnih.govpnas.orgresearchgate.net These dioxygenases catalyze the oxidative dephosphorylation of UMP, converting it into uridine-5′-aldehyde (UA). ub.edunih.govnih.govpnas.org This reaction involves the use of O₂, Fe(II), and αKG, leading to the formation of UA, CO₂, and succinate. ub.edu This oxidative dephosphorylation mechanism is considered a fundamentally different strategy compared to traditional hydrolytic dephosphorylation by phosphatases. nih.gov Cpr19 and LipL have been shown to catalyze a regio- and stereo-selective hydroxylation of UMP as part of this process. researchgate.netnih.gov

Enzymatic Roles of Transaldolases (e.g., Cpr25/LipK)

Following the formation of uridine-5′-aldehyde (UA), the next step in the CarU assembly pathway involves a transaldolase enzyme. nih.govpnas.org Enzymes like Cpr25 (from the A-503083s gene cluster) and LipK (from the A-90289 pathway) function as L-Thr:uridine-5′-aldehyde transaldolases. nih.govpnas.orgresearchgate.netCurrent time information in Provincia di Forlì-Cesena, IT. These enzymes catalyze the condensation of UA with L-Threonine. nih.govpnas.orgresearchgate.netnih.gov Although initially predicted to be serine hydroxymethyltransferases, biochemical analysis revealed their transaldolase activity, specifically utilizing L-Thr as the aldol (B89426) donor. nih.govresearchgate.netnih.gov This reaction results in the formation of 5′-C-Glycyluridine (GlyU) and acetaldehyde. nih.govpnas.orgrhea-db.org LipK has been shown to stereoselectively generate (5′S,6′S)-GlyU. nih.govpnas.org

Formation of 5′-C-Glycyluridine (GlyU) as an Intermediate

The sequential action of the dioxygenase (e.g., Cpr19/LipL) and the transaldolase (e.g., Cpr25/LipK) leads to the formation of 5′-C-Glycyluridine (GlyU). guidetopharmacology.orgnih.govpnas.orgCurrent time information in Provincia di Forlì-Cesena, IT.oup.com GlyU is an unusual β-hydroxy-α-amino acid intermediate in the biosynthesis of the CarU core. nih.govpnas.orguky.edu This C-C bond formation step during the assembly of the high-carbon sugar backbone of CarU proceeds from UMP and L-Thr, with GlyU serving as a key intermediate. nih.govnih.gov The formation of (5′S,6′S)-GlyU has been supported by enzymatic studies. nih.govpnas.org

The conversion of GlyU to the final uridine-5′-carboxamide involves further steps, including decarboxylation, oxygen atom insertion, and oxidation. pnas.org The enzyme Cap15, a PLP-dependent monooxygenase-decarboxylase, is responsible for converting (5′S,6′R)-GlyU to CarU. nih.govpnas.orgwisconsin.edu This reaction is dependent on O₂ and requires phosphate (B84403), representing an unusual use of the PLP cofactor for oxygen activation. nih.govpnas.orgwisconsin.edu

Biosynthesis of the α-D-Mannopyranuronate Moiety

The biosynthesis of the α-D-mannopyranuronate component of this compound-type antibiotics is proposed to be derived from D-mannose, as suggested by feeding experiments with isotopically labeled precursors. guidetopharmacology.orgnih.govCurrent time information in Provincia di Forlì-Cesena, IT. While the exact enzymatic steps remain to be fully assigned, the pathway is hypothesized to involve a four-electron oxidation at the C-6 position, followed by a 4,5-dehydration, and finally glycosyltransfer to the CarU core. uky.edunih.gov Analysis of the biosynthetic gene clusters has revealed the presence of genes encoding proteins with similarity to enzymes involved in bacterial sugar biosynthetic pathways, including putative glycosyltransferases (e.g., CapG in A-503083 biosynthesis) that could catalyze the final attachment step. uky.edunih.gov

Formation and Attachment of L-Aminocaprolactam (L-ACL)

The L-aminocaprolactam (L-ACL) component of this compound is derived from L-lysine. nih.govub.edu The initial step in L-ACL formation involves an ATP-dependent reaction catalyzed by CapU, which functions as a non-ribosomal peptide synthetase (NRPS). nih.govub.edu CapU facilitates the adenylation of the carboxyl group of L-lysine and its subsequent transfer to the enzyme's carrier protein domain, forming a thioester. nih.govub.edu Following this, an intramolecular aminolysis reaction occurs, which is thought to be non-enzymatic, leading to the release of the cyclic lactam, L-ACL. nih.govub.edu

The attachment of L-ACL to the this compound scaffold involves an unusual ATP-independent transacylation mechanism. nih.govrsc.org This process is catalyzed by the enzyme CapW, identified as a putative Class C β-lactamase encoded within the this compound biosynthetic gene cluster. rsc.org CapS, an S-adenosyl-L-methionine-dependent carboxylmethyltransferase, first catalyzes the carboxyl methylation of a this compound precursor to generate a methyl ester intermediate. nih.govrsc.org CapW then utilizes this methyl ester as a kinetically competent substrate, catalyzing a transacylation reaction that results in the attachment of L-ACL with the release of methanol, forming a new amide bond. rsc.orgacs.org Mutation of the putative active site serine in CapW to alanine (B10760859) has been shown to result in a loss of enzyme activity, supporting a serine-dependent acylation/deacylation mechanism. rsc.org

Elucidation of Methylation Biosynthetic Origins

Feeding experiments utilizing isotopically labeled precursors have been instrumental in elucidating the biosynthetic origins of the various components of this compound, including the methyl group. nih.govub.edumdpi.com Studies using [methyl-13C] L-methionine have demonstrated that the 3'-methoxy carbon on the ribose moiety of the CarU component is derived from L-methionine. ub.edu This finding is consistent with S-adenosyl-L-methionine (AdoMet) serving as the biosynthetic precursor for this methyl group, a common mechanism for biological methylations catalyzed by methyltransferases. nih.govub.eduacs.org

Specifically, the enzyme CapK is proposed to catalyze the 3′-O-methylation of the C-3′-hydroxyl group. nih.gov Evidence suggests this methylation likely occurs prior to the attachment of the L-ACL unit, as methylated precursors lacking the L-ACL are isolated as major congeners. nih.gov However, the presence of small amounts of L-ACL-containing congeners that are not methylated at the 3' position suggests that either the enzymes involved in amide coupling have some relaxed specificity or that methylation can also occur after L-ACL attachment. nih.gov

Genomic Analysis of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of this compound and related this compound-type antibiotics is governed by specialized gene clusters located within the producing organisms' genomes. nih.govub.edumdpi.comnih.govresearchgate.net Analysis of these BGCs provides crucial insights into the enzymatic machinery and regulatory elements involved in secondary metabolite production. biorxiv.orgnih.govnih.govfrontiersin.orgconfex.com

Identification and Sequencing of this compound BGCs

The biosynthetic gene clusters for this compound-type antibiotics, such as A-500359s, A-503083s, and A-102395, have been identified and characterized. nih.govub.edumdpi.comnih.gov The BGC for A-500359s was reported in 2009, identified through techniques like RT-PCR by amplifying DNA fragments encoding putative enzymes involved in nucleoside biosynthesis. ub.edu This led to the identification of a DNA region approximately 65-kb in size, predicted to encode 38 open reading frames (ORFs) potentially involved in A-500359s biosynthesis. ub.edu The identification of the A-102395 BGC involved cloning and sequencing overlapping cosmids, revealing 76 ORFs within approximately 85-kb of genomic DNA. mdpi.comnih.gov The gene encoding a putative L-Thr:uridine-5′-aldehyde transaldolase (cpr25) was used as a probe for identifying the genetic locus. mdpi.comnih.gov

Functional Assignment of Open Reading Frames (ORFs) within BGCs

Functional assignment of the ORFs within this compound BGCs is primarily based on sequence homology to characterized genes in public databases, complemented by biochemical studies. nih.govub.edumdpi.comnih.govcmdm.tw While bioinformatics can predict putative functions, experimental validation is often required, especially for enzymes involved in novel biosynthetic steps or producing unusual chemical features. nih.govconfex.com

Key enzymes with assigned or putative functions within the this compound BGCs include:

CapU: A tridomain nonribosomal peptide synthetase predicted to be involved in L-ACL formation. nih.govmdpi.com

CapS: An S-adenosyl-L-methionine-dependent carboxylmethyltransferase involved in activating a precursor for L-ACL attachment. nih.govrsc.org

CapW: A putative Class C β-lactamase catalyzing the ATP-independent attachment of L-ACL. rsc.org

CapK (or Cpr29): Proposed to catalyze the 3′-O-methylation of the ribose moiety. nih.govnih.gov

Cpr19 (or CapA): A non-heme Fe(II)-dependent α-ketoglutarate:UMP dioxygenase involved in the biosynthesis of the CarU component. nih.govnih.govresearchgate.net

Cpr25 (or CapH): An L-Thr:uridine-5′-aldehyde transaldolase also involved in CarU biosynthesis. nih.govmdpi.comnih.govresearchgate.net

CapP (or Cpr17): A phosphotransferase conferring self-resistance by phosphorylating the this compound molecule. nih.govnih.gov

Despite significant progress, the functional assignment of all ORFs within the BGCs is ongoing, particularly for enzymes involved in the biosynthesis of the α-d-manno-pyranuronate component and other tailoring modifications. nih.govmdpi.com

Genetic Manipulation Strategies for Biosynthesis Optimization

Genetic manipulation of this compound BGCs holds potential for optimizing the production of this compound and generating novel analogs. ub.edumdpi.comuky.edu While some this compound-producing strains have historically been refractory to genetic manipulation, progress has been made. mdpi.comnih.gov

Strategies employed or being explored include:

Gene Inactivation: Inactivating specific genes within the BGC can help confirm their role in the biosynthetic pathway and potentially lead to the accumulation of biosynthetic intermediates. mdpi.comnih.gov For example, inactivation of capU was attempted to investigate its role in L-ACL formation. mdpi.com

Heterologous Expression: Expressing individual genes or gene clusters in amenable host organisms can facilitate the study of enzyme function and potentially enable the production of this compound or its components in a more controllable system. confex.combiorxiv.org

Combinatorial Biosynthesis: Modifying the BGCs by introducing or removing genes, or by combining genes from different this compound-type clusters, could lead to the production of hybrid or modified this compound structures with altered properties. researchgate.net

Rational Metabolic Engineering: Based on the elucidated biosynthetic pathway, metabolic engineering approaches can be designed to enhance the flux towards this compound production or to introduce modifications by targeting specific enzymatic steps. ub.eduuky.edu

Developing robust genetic systems in this compound-producing strains is crucial for fully exploiting these manipulation strategies for both understanding the biosynthesis and improving production or generating diversity. mdpi.comnih.govuky.edu

Synthetic and Semisynthetic Strategies for Capuramycin and Analogues

Total Chemical Synthesis Methodologies

The total synthesis of capuramycin provides a crucial pathway to access the molecule and its analogues, enabling comprehensive structure-activity relationship (SAR) studies that are difficult to achieve through modification of the natural product alone. nih.gov

The first total synthesis of this compound was a linear, 22-step process that was instrumental in confirming the molecule's proposed structure and absolute configuration. nih.govmdpi.com This foundational route, however, was not well-suited for producing the quantities of material needed for extensive analogue development due to its length. nih.govnih.gov

Glycosylation, the formation of the bond between the sugar and the nucleoside core, is a critical step. Initial strategies involving certain β-D-manno-pyranuronate imidates resulted in low yields. nih.gov An improved approach utilized the glycosylation of a cyanohydrin intermediate with tetraacetyl thio-α-D-mannopyranoside. nih.gov Further innovation has led to the development of a one-pot glycosylation strategy based on glycosyl ortho-(1-phenylvinyl)benzoates, a method that streamlines the chemical synthesis of both O-glycosides (glycans) and N-glycosides (nucleosides) and has been successfully applied to the total synthesis of this compound. nih.govresearchgate.net

Table 1: Comparison of this compound Total Synthesis Strategies

StrategyKey FeaturesNumber of Steps (Linear)Overall YieldReference
Initial Total Synthesis Confirmed structure and configuration; lengthy process.22Not specified nih.govmdpi.com
Concise Synthesis Convergent route; amenable to analogue synthesis.8>30% nih.gov
One-Pot Glycosylation Employs glycosyl ortho-(1-phenylvinyl)benzoates for efficiency.Not specifiedNot specified nih.gov

Semisynthetic and Biocatalytic Approaches to Analogue Diversification

While total synthesis allows for fundamental structural changes, semisynthetic and biocatalytic methods leverage the naturally produced this compound scaffold to efficiently generate a wide array of analogues. nih.gov

A powerful biocatalytic approach for creating this compound analogues utilizes the enzyme N-transacylase CapW, which is involved in the natural biosynthesis of the parent compound. nih.govrsc.org This ATP-independent enzyme catalyzes the attachment of the L-amino-β-caprolactam (L-ACL) side chain. nih.gov Researchers have exploited the substrate permissiveness of CapW to develop a one-step chemoenzymatic process. nih.govrsc.org

This method can proceed via two main reactions:

O→N Transacylation: Using a methyl ester precursor of this compound (lacking the L-ACL group) as the acyl donor, CapW facilitates a one-step aminolysis reaction with a wide variety of non-native amines as acyl acceptors. nih.govrsc.org

N→N Transamidation: CapW can also directly catalyze a transamidation reaction, substituting the L-ACL on the mature this compound molecule with other amines. nih.govrsc.org

Using these biocatalytic strategies, a library of 43 new this compound analogues was prepared, some of which demonstrated improved antimycobacterial activity compared to the parent compound. nih.govrsc.org This chemoenzymatic strategy provides an efficient route to diversify the L-ACL position, a key region for modulating biological activity. mdpi.comnih.gov

Extensive chemical modification campaigns have been undertaken to improve the antibacterial profile of this compound. In one major effort, over 7,000 analogues were synthesized and screened to enhance antimycobacterial activity and potentially broaden the spectrum of activity. nih.govnih.gov These modifications targeted several key positions on the this compound scaffold. This large-scale effort led to the identification of advanced lead candidates, including SQ922 and SQ641, which showed significantly improved activity against Mycobacterium tuberculosis compared to the parent compounds. nih.govnih.gov

A primary goal of these modifications was to increase the lipophilicity of the molecule, which is thought to be crucial for penetrating the lipid-rich cell walls of mycobacteria. nih.gov Modifications included:

Alkylation at the 3-N position of the uracil (B121893) ring. nih.gov

Acylation at the 3″-O and 2″-O positions of the dihydropyran ring. nih.gov

Derivatization at the primary amide site. nih.gov

Substitution of the caprolactam ring. nih.gov

The oxolan (furanose) ring of the uridine (B1682114) core has been a specific focus for targeted chemical modifications. Acylation or alkylation at the 2′-O position of the oxolan ring was explored as a strategy to enhance the compound's antimycobacterial properties. nih.gov Further work involved conjugating natural and unnatural amino acids, as well as fatty acids like decanoic acid, to the available hydroxyl groups, including the 2'-hydroxyl on the oxolan ring. nih.govnih.gov This approach aimed not only to improve cell wall permeability but also to decrease the molecule's affinity for bacterial efflux pumps, which can expel drugs from the cell and contribute to resistance. nih.gov For instance, conjugating amino undecanoic acid (AUA) to this compound analogues resulted in improved intracellular killing of M. tuberculosis within infected mouse macrophages. nih.gov

Targeted Chemical Modifications for Bioactivity Enhancement

Modifications of the Dihydropyran Ring

Modifications to the dihydropyran ring of this compound analogues have been explored as a strategy to enhance antimycobacterial activity. nih.gov Research has primarily focused on the acylation of the hydroxyl groups at the 2''-O and 3''-O positions. nih.gov These modifications aim to improve properties such as lipophilicity, which may influence the compound's ability to penetrate the lipid-rich cell walls of mycobacteria. nih.gov

One approach involved the synthesis of this compound analogue esters, such as the SQ641 esters. nih.gov These were prepared by acylating the 3''-O position, or both the 2''-O and 3''-O positions, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents, achieving yields of 35%–38%. nih.gov When Boc-protected amino acids were used for acylation, the Boc group was subsequently removed using 5% trifluoroacetic acid (TFA) in dichloromethane. nih.gov

Further studies involved conjugating this compound analogues with various natural and unnatural amino acids or with decanoic acid (DEC) via ester bonds at the available hydroxyl groups on the dihydropyran ring. nih.gov For instance, acylated derivatives of both this compound and a related compound, A-500359A, were synthesized and evaluated. nih.gov A particularly potent derivative, compound 20 , which features a decanoyl group, demonstrated significant antimycobacterial activity. nih.gov

The table below summarizes the outcomes of selected modifications on the dihydropyran ring of this compound analogues.

Parent CompoundModification Site(s)Acylating Agent/ConjugateResulting Compound/ClassKey Finding
SQ6413''-O or 2''-O and 3''-OAcyl groupsSQ641 estersSynthesis achieved with 35-38% yield. nih.gov
This compound / A-500359ANot specifiedDecanoic acidCompound 20 Showed very potent antimycobacterial activity. nih.gov
SQ641Available hydroxylsAmino undecanoic acid (AUA)SQ641-AUAImproved in vitro activity against most bacteria tested. nih.gov
Uracil Moiety Derivatizations

The uracil moiety of this compound has been a target for chemical modification, although fewer variations have been reported compared to other parts of the molecule. One of the key strategies investigated is the alkylation at the 3-N position of the uracil ring. nih.gov This type of modification is part of a broader effort to generate a diverse library of analogues to improve the biological activity profile of the parent compound. nih.gov

In addition to direct derivatization, challenges in synthetic routes have highlighted the reactivity of the uracil ring. During the development of synthetic pathways for this compound, it was observed that the C5–C6 double bond of the uracil moiety is susceptible to over-reduction. nih.gov This saturation can occur during the hydrogenolytic cleavage of certain protecting groups, such as the benzyloxymethyl (BOM) group, from the uridine ureido nitrogen under heterogeneous conditions. nih.gov While often an unintentional side reaction, this demonstrates a potential site for modification that could be intentionally exploited to create saturated pyrimidine (B1678525) ring analogues.

The table below details specific derivatizations of the uracil moiety.

Modification TypePositionReagent/ConditionOutcomeReference
Alkylation3-NNot specifiedPart of a larger library synthesis to improve activity. nih.gov
Saturation (Reduction)C5-C6 double bondHydrogenolysis of BOM protecting groupUnintentional formation of an over-reduced product. nih.gov
Substitution of the Caprolactam Moiety

The caprolactam moiety, (S)-3-aminoazepan-2-one, is a crucial component for the biological activity of this compound, and its substitution has been a primary focus of semisynthetic strategies. nih.govnih.gov Early efforts involved using the natural congener 8 (deaminocaprolactam this compound) as a starting material to replace the L-aminocaprolactam (L-ACL) component. nih.gov This was achieved either through a single-step aminolysis reaction with strong nucleophilic amines or via a multi-step sequence involving saponification and condensation. nih.gov These methods led to the preparation of 68 different this compound analogues. nih.gov

A significant breakthrough in improving antimycobacterial activity came from replacing the (S)-3-aminoazepan-2-one ring with (S)-3-amino-1,4-benzodiazepine-2-one. nih.govnih.gov This modification resulted in the analogue UT-01309 (2 ), which exhibited markedly improved activity against M. tuberculosis compared to the parent this compound (1 ) (MIC of 2.5 µg/mL for UT-01309 vs. 12.0 µg/mL for this compound). nih.gov The (S)-configuration of the benzodiazepine (B76468) moiety was found to be critical for this enhancement. nih.govnih.gov

In a large-scale effort, over 7,000 this compound analogues were synthesized, many involving substitutions of the caprolactam moiety. nih.gov This extensive screening identified SQ922 (24 ) and SQ641 (28 ) as lead compounds with significantly improved antimycobacterial profiles compared to the methylated parent analogue SQ997 (2 ). nih.gov For instance, against multidrug-resistant M. tuberculosis (MDR-Mtb), SQ641 had a MIC of 0.5 µg/mL, whereas SQ997 had a MIC of 16 µg/mL. nih.gov

The following table summarizes key substitutions of the caprolactam moiety and their impact on activity.

Parent CompoundOriginal MoietySubstituted MoietyResulting AnalogueKey Finding
This compound (1 )(S)-3-aminoazepan-2-one(S)-3-amino-1,4-benzodiazepine-2-oneUT-01309 (2 )Improved antimycobacterial activity (MIC 2.5 µg/mL vs 12.0 µg/mL). nih.gov
Congener 8 DeaminocaprolactamVarious amines68 analogues (e.g., 19 -26 )Semisynthetic route established for diverse analogues. nih.gov
SQ997 (2 )(S)-3-aminoazepan-2-oneNot specifiedSQ641 (28 )Significantly improved activity against MDR-Mtb (MIC 0.5 µg/mL vs 16 µg/mL). nih.gov
SQ997 (2 )(S)-3-aminoazepan-2-oneNot specifiedSQ922 (24 )Identified as a lead compound from large-scale screening. nih.gov
Derivatization at the Primary Amide Site

The primary amide is typically formed late in the synthetic sequence. For example, in one concise total synthesis, a cyano group is efficiently hydrated to the corresponding primary amide using a platinum complex catalyst. nih.gov This synthetic intermediate is then carried forward to the final product. nih.gov The accessibility of this amide group in synthetic precursors makes it a viable point for introducing structural diversity.

While specific examples of primary amide derivatization are less detailed in the literature compared to other modifications, it was included as a key area of chemical modification in a broad study that produced over 7,000 analogues. nih.govnih.gov This suggests that various modifications at this site were indeed explored to modulate the antibacterial activity of the this compound scaffold. nih.gov General chemical methods for derivatizing primary amides, such as acylation, silylation, and alkylation, can replace a labile hydrogen with a more stable functional group, potentially improving the compound's properties. iu.edu

The table below outlines the strategic importance of the primary amide site.

Synthetic StepFunctional Group TransformationSignificanceReference
Late-stage synthesisHydration of a cyano groupForms the primary amide, a key site for potential derivatization. nih.gov
Analogue library synthesisDerivatization at primary amideOne of several strategies used to create a large library of analogues to improve activity. nih.gov

Structure Activity Relationship Sar Studies and Rational Design

Correlation of Structural Features with MraY/TL1 Inhibitory Potency

Capuramycin inhibits MraY by mimicking the natural substrate, Park's nucleotide. Studies have investigated the role of the different structural moieties of this compound in its interaction with MraY. The caprolactam moiety binds to a mostly hydrophobic, surface-exposed pocket on the MraY inhibitor binding site. nih.gov Modifications to the caprolactam ring can significantly impact activity. For instance, replacing the caprolactam with a methyl group or alkyl chain generally results in substantially less active compounds. nih.gov However, replacing the caprolactam with certain cyclic moieties can yield derivatives with comparable activity to the parent compound. nih.gov The amino group within this moiety is critically important and forms a key interaction with a specific aspartate residue (D193) in MraY. nih.gov Disrupting this interaction can lead to a near complete loss of inhibitory activity. nih.gov

The uridine-5′-carboxamide (CarU) core and the hexuronic acid moiety also play crucial roles in MraY binding. The stereochemistry of the ribosyl moiety appears to direct the inhibitor to additional binding sites on the cytoplasmic face of MraY. nih.gov Specifically, the stereocenter at the 5' position of the ribosyl moiety must be (S) for efficient MraY inhibitory activity within the 5'-aminoribose nucleoside core shared by related antibiotics. nih.gov While the hydroxyl groups on the ribosyl moiety appear mostly exposed to the solvent, suggesting some tolerance for modification, certain alterations can introduce favorable properties. nih.gov For example, this compound derivatives with 2'O-alkyl or 2'O-alkoxycarbonyl functional groups have shown improved minimum inhibitory concentration (MIC) values against various mycobacterial species, potentially due to enhanced penetration of the mycobacterial cell wall. nih.gov

Interactive Table 1: Illustrative Examples of this compound Analogues and MraY Inhibitory Activity

Compound NameStructural Modification (Relative to this compound)MraY IC₅₀ (nM)Reference
This compoundParent compound18 nih.govuky.edu
A-500359A6‴-C-methylated L-ACL17 nih.gov
A-500359FDeaminocaprolactam (free carboxylic acid)1100 nih.gov
A-102395Arylamine-containing polyamide instead of L-ACL11 nih.govuky.edu

Note: IC₅₀ values can vary depending on the specific MraY enzyme source and assay conditions.

Influence of Substituent Modifications on Antimicrobial Spectrum and Efficacy

Modifications to the this compound structure have been explored to broaden its antimicrobial spectrum beyond mycobacteria and improve its efficacy. mdpi.comresearchgate.net Conjugation of this compound analogues with different natural and unnatural amino acids or fatty acids, such as decanoic acid (DEC), undecanoic acid (UA), and aminoundecanoic acid (AUA), has been investigated. mdpi.comresearchgate.netresearchgate.net

The addition of a 10-carbon lipid tail to the sugar moiety of SQ997, a methylated derivative of this compound, resulted in SQ641, which demonstrated enhanced activity against Mycobacterium avium complex (MAC) strains and Mycobacterium avium paratuberculosis (MAP). nih.gov SQ641 was found to be the most active among several tested this compound analogues against various NTM species, including Mycobacterium kansasii and Mycobacterium abscessus. nih.gov The improved activity of SQ641 was hypothesized to be partly due to increased lipophilicity, which could enhance penetration of the thick mycobacterial cell wall. nih.govresearchgate.net

Some this compound analogues have also shown activity against bacteria beyond mycobacteria, including Escherichia coli, Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus (VRE). researchgate.net This suggests that structural modifications can indeed extend the spectrum of activity. mdpi.com Furthermore, synergistic effects have been observed when this compound analogues are combined with other antibiotics, such as ethambutol (B1671381), streptomycin, and rifabutin, against certain mycobacterial strains. nih.govresearchgate.net

Interactive Table 2: Antimicrobial Activity of Selected this compound Analogues Against NTM

Compound NameMIC Range (mg/L) Against MACMIC Range (mg/L) Against MAPReference
SQ641≤0.062 – 4.00.125 – 2 nih.gov
RKS2244Not specified2 – 16 nih.gov
SQ922Not specifiedNot specified nih.gov
SQ997Not specifiedNot specified nih.gov
EthambutolNot specified2 – 8 nih.gov

Note: Data for SQ922 and SQ997 against MAC and MAP were not explicitly provided in the source snippet.

Computational Approaches in this compound Analogue Design

Computational methods play a significant role in the rational design of new this compound analogues by providing insights into their interactions with the target enzyme and predicting their biological activity. uky.edugrafiati.comscribd.comcore.ac.ukagrisearch.cnuky.edu

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR modeling has been employed to develop predictive models correlating the three-dimensional structural features of this compound derivatives with their MraY inhibitory activity. uky.edugrafiati.comuky.edu These models help identify the steric and electrostatic requirements for optimal ligand binding to the enzyme. uky.edu For example, a study utilizing a training set of 52 this compound derivatives developed a predictive MFA model with good statistical parameters (q² = 0.398, r² = 0.976, r²pred = 0.839). uky.edugrafiati.comuky.edu Such models can then be used to predict the activity of newly designed compounds before their synthesis, guiding the design process towards potentially more active analogues. uky.edugrafiati.comuky.edu

Molecular Docking Simulations with MraY/TL1

Molecular docking simulations are used to predict the binding orientation and affinity of this compound analogues within the active site of MraY/TL1. uky.eduscribd.comcore.ac.ukagrisearch.cnuky.edu By simulating the interaction between the ligand and the enzyme structure, docking studies can reveal key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. uky.edu This information is crucial for understanding the mechanism of inhibition and for designing analogues with improved binding characteristics. Combining molecular docking with 3D-QSAR studies allows for a more comprehensive understanding of the SAR and facilitates the rational design of novel inhibitors with predicted enhanced activities. uky.edugrafiati.comuky.edu

X-ray Crystallography for Ligand-Enzyme Complex Elucidation

X-ray crystallography provides high-resolution three-dimensional structures of MraY/TL1, including complexes bound to inhibitors like this compound analogues. researchgate.netmdpi.comnih.gov The first MraY structure was determined from Aquifex aeolicus (AaMraY) by X-ray crystallography. ub.eduresearchgate.netmdpi.com These structures offer detailed insights into the enzyme's active site architecture and the precise interactions between the inhibitor and the protein. nih.gov By visualizing how this compound or its analogues bind to MraY, researchers can gain a deeper understanding of the structural basis for inhibition and identify specific regions or residues that are critical for binding. nih.gov This detailed structural information from X-ray crystallography is invaluable for validating and refining computational models (like docking and QSAR) and for guiding the rational design of new compounds with improved potency and selectivity. nih.gov

Bacterial Resistance Mechanisms to Capuramycin

Enzymatic Inactivation Strategies

Enzymatic inactivation is a significant mechanism of bacterial resistance to capuramycin. This typically involves the addition of a chemical group to the antibiotic molecule, rendering it less effective or inactive nih.govnih.govnih.govresearchgate.netrsc.org.

Phosphotransferase-Mediated Resistance (e.g., CapP, Cpr17, CpuV)

A prominent enzymatic resistance mechanism involves phosphotransferases, enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule, such as ATP or GTP, to the antibiotic nih.govnih.govmdpi.comresearchgate.net. This phosphorylation can inactivate the antibiotic by altering its structure and interfering with its binding to the target enzyme, MraY nih.govnih.govresearchgate.net.

Several phosphotransferases have been implicated in this compound resistance. CapP, identified within the biosynthetic gene cluster for A-503083s (a this compound-related compound), is an ATP-dependent phosphotransferase that confers selective resistance to capuramycins nih.govnih.gov. Similarly, Cpr17, a homolog of CapP found in the biosynthetic pathway of A-102395 (another this compound-type antibiotic), also demonstrates phosphotransferase activity and contributes to self-resistance in the producing strain mdpi.comresearchgate.netmdpi.comuky.edunih.govnih.gov. A distinct phosphotransferase, CpuV, has been identified in the gene cluster of this compound B and is also associated with imparting self-resistance uky.edu.

These phosphotransferases are similar to aminoglycoside phosphotransferases (APHs), which are well-known for inactivating aminoglycoside antibiotics through phosphorylation nih.govnih.govmdpi.com. The presence of genes encoding these enzymes within the this compound biosynthetic clusters suggests a self-resistance mechanism employed by antibiotic-producing bacteria to protect themselves from their own metabolites nih.govnih.govnih.govmdpi.comnih.gov.

Regio-Specificity of Phosphorylation

Phosphorylation by CapP and Cpr17 exhibits regio-specificity. CapP has been shown to regio-specifically transfer the gamma-phosphate from ATP to the 3″-hydroxyl group of the unsaturated hexuronic acid moiety of A-503083 B nih.govnih.gov. Cpr17 also phosphorylates the C-3″ hydroxyl of this compound-type antibiotics researchgate.netnih.gov. This specific site of modification is crucial for the impact on the antibiotic's activity nih.govresearchgate.net.

Strategies for Overcoming Phosphorylation Resistance

Strategies to overcome phosphorylation-mediated resistance focus on modifying the this compound structure to prevent or reduce phosphorylation by bacterial phosphotransferases nih.gov. One approach involves modifying the phosphorylation site, such as the 3″-OH group, to make it a poor substrate for the phosphotransferase . Analogues like SQ641-AUA have been designed to avoid this inactivation by modifying the phosphorylation site . Rational design of uracil-substituted variants may also be a strategy to generate this compound analogues less prone to inactivation by phosphorylation nih.gov.

Data Table: Impact of Phosphorylation on MraY Inhibitory Activity

CompoundModificationMraY IC₅₀ (Unmodified)MraY IC₅₀ (Modified)Fold Reduction in ActivitySource
A-503083 BPhosphorylation--272-fold decrease nih.gov
Muraymycin D2Phosphorylation--51-fold decrease researchgate.netuky.edu
Muraymycin D2Adenylation--170-fold decrease researchgate.netuky.edu

Note: Specific IC₅₀ values were not always available, but the fold reduction in activity upon modification was reported.

Membrane Permeability and Efflux Mechanisms

Reduced intracellular concentration of this compound due to limited membrane permeability and active efflux mechanisms can also contribute to bacterial resistance uky.edunih.govoup.com. The bacterial cell envelope, particularly the outer membrane in Gram-negative bacteria and the lipid-rich cell wall in mycobacteria, acts as a barrier to the entry of antibiotics nih.govoup.com.

Role of Lipophilicity in Bacterial Cell Wall Penetration

The lipophilicity of this compound and its analogues plays a significant role in their ability to penetrate bacterial cell walls and membranes to reach the intracellular target, MraY nih.govnih.govoup.comgriffith.edu.au. Insufficient lipophilicity can restrict the access of these compounds to the target enzyme nih.govoup.com.

Modifications to increase lipophilicity have been explored to improve this compound activity, particularly against bacteria with formidable cell barriers like mycobacteria nih.govoup.com. For example, increased lipophilicity of the analogue SQ641 was attributed to its enhanced penetration of the mycobacterial cell wall, contributing to its increased activity against mycobacteria nih.gov. Lipophilic modifications, such as conjugation with amino acids like AUA (aminoundecanoic acid), have been shown to enhance membrane penetration in mycobacteria and potentially reduce affinity for efflux pumps nih.govoup.com.

However, the relationship between lipophilicity and activity can be complex, as excessively high lipophilicity might lead to sequestration within the membrane or increased susceptibility to efflux nih.gov. Studies have suggested that optimizing lipophilicity (e.g., aiming for a cLogP > 1.5) can improve cellular uptake .

Efflux pumps are also involved in reducing the intracellular concentration of this compound by actively transporting the antibiotic out of the bacterial cell nih.govnih.govoup.com. While some studies suggest that efflux pump inhibitors can enhance the activity of certain this compound analogues, the extent to which efflux contributes to intrinsic resistance varies among bacterial species and this compound derivatives nih.govoup.com.

Data Table: Impact of Lipophilicity and Modification on Activity

CompoundModificationLipophilicity (Qualitative/Example)Activity Against Mtb H37Rv (MIC mg/L)NotesSource
This compoundUnmodifiedLower cLogP (~0.8)8Restricted activity, potentially due to insufficient lipophilicity. nih.gov
SQ997Methylated derivative--Reduced activity, potentially due to low permeability, not efflux. nih.gov
SQ641AnalogueHigher lipophilicity1Increased activity, attributed to better cell-wall penetration. nih.gov
SQ641-AUAConjugation with AUAIncreased lipophilicity0.5Enhanced membrane penetration and reduced efflux pump affinity. oup.com
SQ922-DECConjugation with decanoic acidIncreased lipophilicityIneffective against Gram-negativePoor activity against Gram-negative due to outer membrane impermeability.
UT-013202'-O-methylation-3.0 µg/mLImproved activity against Mtb.

Note: MIC values can vary depending on the specific assay conditions and bacterial strain.

Efflux Pump Contributions to Reduced Susceptibility

Bacterial efflux pumps are a significant mechanism of intrinsic and acquired resistance, actively transporting antimicrobial compounds out of the bacterial cell, thereby reducing their intracellular concentration below inhibitory levels nih.govfrontiersin.orgmdpi.com. These pumps are transmembrane proteins capable of extruding a wide range of structurally diverse molecules, contributing to multidrug resistance (MDR) frontiersin.orgmdpi.com.

Studies have investigated the role of efflux pumps in the reduced susceptibility of bacteria to this compound and its analogs. Chemical modifications of this compound analogs have been explored to alter their interaction with mycobacterial efflux pumps nih.gov. For instance, conjugation of this compound analogs like SQ997, SQ922, and SQ641 with amino undecanoic acid (AUA) improved their in vitro activity against various bacteria, and this activity was further enhanced in the presence of an efflux pump inhibitor, such as phenylalanine arginine β-naphthyl amide, against Staphylococcus aureus nih.gov. This suggests that efflux pumps contribute to reduced susceptibility to these modified this compound analogs in some bacterial species nih.gov. Similarly, in Gram-negative bacteria, EDTA-mediated permeabilization, which can affect efflux, caused a significant enhancement of the activity of AUA-conjugated this compound analogs nih.gov.

Efflux pump systems can be constitutively expressed or induced, and their overexpression can contribute to increased minimum inhibitory concentrations (MICs) of antibiotics mdpi.commdpi.comjidc.org. While high-level resistance may not be solely due to efflux, their contribution, in conjunction with other resistance mechanisms, is important in clinically resistant strains jidc.org. The RND superfamily of efflux pumps is particularly potent in mediating antibiotic resistance in Gram-negative bacteria nih.govmdpi.com.

Target Site Modification of MraY/TL1

This compound exerts its antibacterial effect by competitively inhibiting the enzyme MraY, which is essential for bacterial peptidoglycan biosynthesis mdpi.com. MraY (also known as TL1) catalyzes the transfer of phospho-MurNAc-pentapeptide to undecaprenyl phosphate, forming Lipid I mdpi.comresearchgate.net. Resistance through target site modification typically involves alterations in the structure of the target enzyme that reduce the binding affinity of the antibiotic while retaining essential enzyme function.

While phosphorylation of this compound mediated by the capP gene in Streptomyces species is a known self-resistance mechanism in producing organisms, conferring resistance by inactivating the drug, modification of the MraY/TL1 enzyme itself can also lead to reduced susceptibility nih.govnih.gov. Mtb strains with mutations in capP/cpr17 genes, which encode phosphotransferases that inactivate this compound, exhibit reduced susceptibility . This highlights the importance of drug inactivation as a resistance mechanism related to the interaction with bacterial enzymes.

Structural studies and the development of this compound analogs aim to understand the interaction between the antibiotic and MraY/TL1 and to design compounds that can overcome potential resistance mechanisms, including target modification researchgate.netresearchgate.net. The complex structure of this compound, with its uridine-maltose core and L-aminocaprolactam side chain, presents challenges for systematic modification to study structure-activity relationships related to MraY inhibition . However, research into this compound analogs has explored modifications to various parts of the molecule to improve activity and potentially circumvent resistance mechanisms mdpi.comnih.govnih.gov. For example, some analogs have shown improved activity against MraY and various Mycobacterium species mdpi.com.

Frequency and Evolution of Resistance

The frequency and evolution of resistance to antibiotics are critical factors influencing their long-term effectiveness. The development of resistance can occur through spontaneous mutations or the acquisition of resistance genes ub.edu. The rate of resistance development can vary depending on the antibiotic, the bacterial species, and the selective pressure exerted by antibiotic use nih.gov.

This compound and its analogs have shown promise in being highly effective in preventing the development of drug-resistant mutants in Mycobacterium tuberculosis newtbdrugs.org. This suggests a potentially low frequency of resistance development to this class of antibiotics compared to some existing drugs. However, the emergence of drug resistance is a complex evolutionary process influenced by factors such as mutation rates, fitness costs of resistance mutations, and gene exchange researchgate.netnih.gov.

Studies examining the evolution of drug resistance in Mycobacterium tuberculosis have shown that resistance to different drugs can be acquired sequentially, often starting with resistance to first-line treatments nih.gov. While specific data on the frequency and evolution of resistance specifically to this compound in clinical settings is less extensively documented in the provided search results compared to established anti-TB drugs, the focus on this compound as a potential new therapeutic highlights the importance of monitoring for the emergence of resistance. The self-resistance mechanism observed in this compound-producing Streptomyces griseus through phosphorylation mediated by the capP gene provides an example of a pre-existing resistance mechanism that could potentially be transferred or adapted by other bacteria nih.govnih.govuky.edu.

Understanding the genetic basis of resistance mechanisms, including efflux pumps and target modifications, is crucial for tracking the frequency and evolution of resistance to this compound. Continued surveillance and research into the mechanisms by which bacteria can develop reduced susceptibility are essential for preserving the potential of this compound-type antibiotics.

Advanced Research and Biotechnological Applications of Capuramycin

Omics and Systems Biology Approaches in Antibiotic Discovery

The emergence of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the discovery of new antibiotics and a deeper understanding of resistance mechanisms. nih.govresearchgate.netfrontiersin.org Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, coupled with systems biology approaches, provide powerful frameworks for investigating antibiotic responses and identifying novel targets. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netnih.govmdpi.com

Systems biology integrates data from various omics levels with computational models, such as genome-scale metabolic models (GEMs), to provide a holistic view of bacterial physiology and their interactions with antibiotics. nih.govresearchgate.netnih.govresearchgate.net This approach goes beyond traditional target-focused research, allowing for the identification of system-wide effects induced by antibiotic treatment and a better understanding of complex resistance mechanisms. nih.govresearchgate.net For instance, multi-omics studies have been applied to characterize antibiotic responses in Staphylococcus aureus, revealing the upregulation of peptidoglycan biosynthesis enzymes and consumption of related intracellular metabolites in resistant strains treated with oxacillin. nih.gov

While omics technologies may not always be the core of high-throughput screening for new antibiotics, they are indispensable auxiliary tools for characterizing the mode of action of antimicrobial compounds and identifying novel targets. mdpi.comfrontiersin.org The application of these approaches to study the effects of capuramycin and its analogs could provide valuable insights into their precise interactions within the bacterial cell wall synthesis pathway and potential resistance mechanisms, guiding the development of more effective derivatives.

Bioprocess Development and Fermentation Optimization for this compound Production

This compound is a natural product derived from the fermentation of Streptomyces griseus. jst.go.jp Optimizing the fermentation process is crucial for enhancing the yield and productivity of this compound and its related compounds for further research and potential therapeutic development. innovareacademics.inresearchgate.netprimescholars.com

Fermentation optimization involves modifying various environmental and nutritional parameters to stimulate overproduction of the desired metabolite. innovareacademics.inprimescholars.com These parameters include the composition of the fermentation medium (carbon and nitrogen sources, salts), temperature, pH, agitation rate, and incubation period. innovareacademics.inresearchgate.netprimescholars.comfrontiersin.org

Studies on the fermentation of Streptomyces species for antibiotic production have shown that factors such as the type and concentration of carbon and nitrogen sources significantly influence yield. For example, using maltose (B56501) instead of glucose as a carbon source in a primary medium resulted in a substantial increase in the productivity of this compound in Streptomyces griseus SANK 60196. researchgate.net The addition of specific amino acids or inorganic phosphate (B84403) concentrations can also impact secondary metabolite production. frontiersin.org

Optimization efforts have demonstrated significant improvements in antibiotic yield. For instance, a method for producing capreomycin (B601254) (another antibiotic from Streptomyces) by fermentation achieved a 73% increase in yield by optimizing the culture medium and fermentation conditions, including the addition of precursor material and super-paramagnetic microspheres to lower feedback inhibition. google.com Similarly, optimizing environmental parameters for an actinomycete strain resulted in a 20% increase in the production of antimicrobial metabolites. nih.gov

Further research in bioprocess development for this compound production could involve exploring different Streptomyces strains, optimizing complex media compositions, and fine-tuning fermentation parameters through systematic approaches like response surface methodology to maximize yield and facilitate large-scale production for advanced studies and potential clinical applications. researchgate.netnih.gov

Comparative Studies with Other Peptidoglycan Biosynthesis Inhibitors

This compound inhibits bacterial peptidoglycan synthesis by targeting translocase I (MraY), an essential enzyme responsible for the first membrane step in this pathway. mdpi.comnih.govuky.edunih.govnih.govuky.edufrontiersin.orgoup.com This mechanism distinguishes it from other well-known peptidoglycan synthesis inhibitors that target different steps in the pathway.

Other classes of antibiotics targeting peptidoglycan synthesis include:

Beta-lactams (e.g., Penicillin, Carbapenems): These inhibit penicillin-binding proteins (PBPs), which are transpeptidases and transglycosylases involved in cross-linking peptidoglycan chains. researchgate.netnih.govmdpi.com

Glycopeptides (e.g., Vancomycin): These bind to the D-Ala-D-Ala terminus of peptidoglycan precursors (Lipid II), preventing transpeptidation and transglycosylation. nih.govmdpi.com

Fosfomycin: This inhibits MurA, an enzyme involved in an earlier cytoplasmic step of peptidoglycan synthesis.

Cycloserine: This inhibits D-alanine racemase and D-alanine—D-alanine ligase, enzymes necessary for the synthesis of the D-Ala-D-Ala dipeptide component of the peptidoglycan precursor. frontiersin.org

Unlike beta-lactams and vancomycin, which are not typically active against mycobacteria, this compound and its analogs exhibit potent activity against various mycobacterial species, including M. tuberculosis and NTM. nih.govoup.com This suggests that targeting MraY represents a viable strategy for developing anti-mycobacterial agents, potentially overcoming resistance mechanisms that affect other cell wall inhibitors, such as beta-lactamase production. oup.com

Comparative studies have shown that while this compound has a narrow spectrum of activity primarily against mycobacteria and some Gram-positive bacteria like Streptococcus pneumoniae, certain synthetic analogs, such as SQ641, demonstrate enhanced activity and improved permeability into bacterial cells due to structural modifications. nih.govoup.comasm.org SQ641, for instance, was found to be more active than other this compound analogs against NTM species and showed synergistic effects with other anti-mycobacterial drugs like ethambutol (B1671381) and rifabutin. nih.gov

The distinct target of this compound (MraY) compared to other peptidoglycan inhibitors highlights its potential value in combating infections caused by bacteria resistant to conventional cell wall-targeting antibiotics. oup.com Research comparing the efficacy and resistance profiles of this compound analogs with other classes of cell wall inhibitors is crucial for defining their therapeutic niche and potential in combination therapies.

Potential for Developing Novel Anti-Infective Agents

The unique mechanism of action of this compound as an MraY inhibitor makes it a compelling scaffold for the development of novel anti-infective agents, particularly in the face of rising antibiotic resistance. mdpi.comnih.govuky.edunih.govresearchgate.netresearchgate.netub.eduresearchgate.net Its potent activity against mycobacteria, including drug-resistant strains, is of particular interest given the global health burden of tuberculosis. mdpi.comnih.govuky.eduresearchgate.net

Structure-activity relationship (SAR) studies and chemical modifications of the this compound scaffold have been actively pursued to improve its antibacterial activity, spectrum, and pharmacokinetic properties. mdpi.comoup.comub.edu Analogs like SQ641 have demonstrated enhanced in vitro and in vivo activity against mycobacteria, partly due to increased lipophilicity improving cell wall penetration and reduced susceptibility to efflux pumps. nih.govoup.comasm.org

Furthermore, research has explored analogs with dual mechanisms of action. For example, UT-01320, a 2'-O-methylated this compound analog, was found to kill both replicating and non-replicating Mtb and also inhibit RNA polymerase, a dual mechanism not observed in the parent compound. nih.gov This highlights the potential to engineer this compound derivatives with expanded target profiles to combat complex infections and reduce the likelihood of resistance development.

Computer-aided drug design techniques, such as 3D-QSAR and molecular docking, have been employed to design new this compound analogs with predicted improved activities by understanding their interactions with the MraY enzyme. uky.eduuky.edudoaj.org These computational approaches can accelerate the discovery and optimization of promising candidates.

The potential of this compound extends beyond tuberculosis. While the parent compound has a narrow spectrum, modifications can potentially lead to derivatives with activity against a broader range of Gram-positive bacteria. oup.com The exploration of marine-derived actinomycetes as sources of novel antibiotics also suggests a broader potential for discovering new antimicrobial agents with diverse activities.

The development of this compound-based anti-infective agents is a promising avenue, focusing on:

Synthesis of novel analogs with improved potency, spectrum, and pharmacokinetic properties. mdpi.comoup.comub.edu

Designing derivatives with dual mechanisms of action to enhance efficacy and combat resistance. nih.gov

Utilizing computational drug design to guide the synthesis and optimization of new candidates. uky.eduuky.edudoaj.org

Investigating potential synergistic effects with other antibiotics. nih.gov

These ongoing research efforts underscore the significant potential of the this compound scaffold in contributing to the much-needed pipeline of novel anti-infective agents to address the growing challenge of antimicrobial resistance.

Future Directions in Capuramycin Research

Development of Next-Generation Analogues with Improved Activity and Resistance Profiles

A primary focus of future capuramycin research is the synthesis and evaluation of novel analogues with superior potency and broader spectrum of activity, particularly against drug-resistant mycobacterial strains. Structure-activity relationship (SAR) studies have been instrumental in guiding the chemical modification of the this compound scaffold. nih.gov

Key strategies in the development of next-generation analogues include:

Modification of the L-aminocaprolactam (L-ACL) moiety: Substitution of the azepan-2-one (B1668282) moiety has been a fruitful area of investigation. nih.gov For instance, the analogue UT-01309, which incorporates an (S)-3-amino-1,4-benzodiazepine-2-one group, demonstrated significantly improved antimycobacterial activity against M. tuberculosis compared to the parent compound. nih.gov This analogue is also active against drug-resistant strains and exhibits low cytotoxicity. nih.gov

Acylation of hydroxyl groups: The introduction of lipophilic substituents, such as a 10-carbon lipid tail in the analogue SQ641, has been shown to increase antibacterial activity. nih.govnih.gov This is likely due to enhanced permeation into the bacterial cell. nih.gov Acylated derivatives of SQ641 have demonstrated higher activity against M. tuberculosis than the original compound. researchgate.net

Targeting resistance mechanisms: A known resistance mechanism to this compound involves phosphorylation by an aminoglycoside phosphotransferase. nih.gov Future analogue design will need to consider modifications that prevent or reduce the efficiency of this enzymatic inactivation.

The following table summarizes the activity of selected this compound analogues:

AnalogueModificationTarget OrganismMIC (μg/mL)Reference
This compoundParent CompoundM. tuberculosis12.0 nih.gov
UT-01309(S)-3-amino-1,4-benzodiazepine-2-one substitutionM. tuberculosis2.5 nih.gov
SQ64110-carbon lipid tail additionM. tuberculosis0.12 - 8 nih.govdntb.gov.ua
SQ997Methyl group in caprolactam ringM. avium complex>16 - 128 nih.gov
RKS2244Not specifiedM. avium complex0.25 - 16 nih.gov

Exploration of Novel Therapeutic Targets and Mechanisms beyond MraY/TL1

While MraY is the primary target of this compound, recent research has revealed that some analogues may possess alternative or additional mechanisms of action. This opens up exciting possibilities for developing dual-target inhibitors or compounds effective against bacteria where MraY is not an ideal target.

RNA Polymerase Inhibition: A noteworthy discovery is the 2'-methylated this compound analogue, UT-01320, which was found to kill non-replicating (dormant) M. tuberculosis. nih.gov Interestingly, this analogue did not inhibit MraY but instead demonstrated inhibitory activity against bacterial RNA polymerases with IC50 values in the nanomolar range. nih.gov This finding is significant as targeting dormant bacteria is a key challenge in tuberculosis treatment. nih.gov

DPAGT1 Inhibition: A this compound phenoxypiperidinylbenzylamide analogue (CPPB) has been identified as an inhibitor of N-acetylglucosamine-1-phosphate transferase (DPAGT1), the human paralog of MraY. researchgate.net While this particular analogue did not show cytotoxicity, it highlights the potential for this compound derivatives to target other enzymes with similar structural folds, which could be relevant in other therapeutic areas such as oncology. researchgate.net

Synergistic Effects: The analogue UT-01320, which targets RNA polymerase, has been shown to have strong synergistic effects with the MraY inhibitor SQ641. nih.gov This suggests that combination therapies involving this compound analogues with different mechanisms of action could be a powerful strategy to enhance efficacy and combat resistance.

AnalogueNovel TargetIC50SignificanceReference
UT-01320Bacterial RNA Polymerase100-150 nMActivity against non-replicating M. tuberculosis nih.gov
CPPBDPAGT1200 nMPotential for development in other therapeutic areas researchgate.net

Strategies for Overcoming Bacterial Permeability Barriers

A major hurdle in the development of effective antibiotics, particularly against Gram-negative bacteria and mycobacteria with their complex cell walls, is overcoming the bacterial permeability barrier. nih.govgardp.orgbristol.ac.uk this compound's activity is largely limited to mycobacteria and some Gram-positive bacteria. nih.gov Strategies to enhance its penetration into a broader range of bacteria are a key area of future research.

Introduction of Lipophilic Groups: As demonstrated with SQ641, the addition of lipophilic acyl chains can improve the permeability of this compound analogues. nih.govnih.gov This is a well-established strategy for enhancing cell wall penetration. nih.gov

Conjugation with Amino Acids: To extend the spectrum of activity and improve intracellular accumulation, researchers have conjugated this compound analogues with various natural and unnatural amino acids. nih.govresearchgate.net This approach aims to utilize bacterial amino acid transporters to facilitate entry into the cell. The addition of amino groups has been suggested to improve permeability and/or affect drug efflux. nih.gov

Subversion of Efflux Pumps: Bacterial efflux pumps are a major contributor to antibiotic resistance by actively removing drugs from the cell. bristol.ac.uk Chemical modifications to the this compound scaffold can be designed to reduce the affinity of the compounds for these pumps. nih.gov

Integration of Computational and Experimental Design for Rational Drug Discovery

Modern drug discovery increasingly relies on the integration of computational and experimental approaches to accelerate the design and optimization of new drug candidates. taylorandfrancis.com In the context of this compound research, these methods are proving to be invaluable.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR studies have been successfully applied to a set of this compound derivatives to build predictive models that correlate their chemical structures with their biological activities. uky.eduuky.eduresearchgate.net These models help in understanding the key structural features required for potent MraY inhibition and guide the design of new analogues with predicted improved activities. uky.eduuky.edu

Molecular Docking: Molecular docking simulations are used to predict the binding orientation of this compound analogues within the active site of MraY. uky.eduuky.edu This provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. uky.edu By combining 3D-QSAR and molecular docking, researchers can rationally design novel this compound analogues with enhanced binding affinity and, consequently, improved potency. uky.eduuky.edu

Virtual Screening: As large chemical libraries become available, computational methods can be used to rapidly screen for molecules that are likely to bind to MraY. This can significantly reduce the time and cost associated with identifying new lead compounds. taylorandfrancis.com

The synergy between computational predictions and experimental validation is a powerful paradigm for the future development of the this compound class of antibiotics, paving the way for the creation of novel therapeutics to combat the growing threat of antibiotic resistance.

Q & A

Q. What are the key challenges in establishing structure-activity relationships (SAR) for capuramycin analogs?

this compound's complex natural product architecture, including its uridine-maltose core and L-aminocaprolactam (L-ACL) side chain, limits systematic modification of functional groups critical for MraY inhibition . Early SAR studies relied on semi-synthetic approaches, which faced low yields in glycosylation steps (e.g., initial attempts using β-D-maltopyranosyl imidate achieved <15% yield) . Recent strategies employ modular synthesis (e.g., orthogonal glycosylation or biocatalytic transacylation) to diversify the L-ACL moiety while preserving the pharmacophore .

Q. How does this compound inhibit MraY, and what experimental models validate its mechanism?

this compound competitively inhibits MraY, an essential enzyme in bacterial peptidoglycan biosynthesis, by mimicking the natural substrate Park's nucleotide. In vitro assays using purified MraY from Mycobacterium tuberculosis (Mtb) show IC50 values of 0.8–1.2 µM, consistent with its antimycobacterial MIC of 4–8 µg/mL . Resistance studies confirm target specificity: Mtb strains with capP/cpr17 mutations (phosphotransferases that inactivate this compound) exhibit 16-fold reduced susceptibility .

Q. What are the limitations of traditional this compound synthesis routes, and how have they been addressed?

Early total syntheses (e.g., Knapp’s 1994 route) required >20 steps with low overall yields (<5%) due to inefficient protection/deprotection strategies . Modern approaches use streamlined methods:

  • Oxidative elimination : Ti(OiPr)4-catalyzed oxidation of intermediate 11 to α,β-unsaturated aldehyde 12 (90% yield) .
  • Modular coupling : HOAt/EDCI-mediated peptide coupling of carboxylic acid 13 with (2S)-aminopropionamide (82% yield) .
  • Orthogonal glycosylation : One-pot reactivity-based strategies for uridine-maltose core assembly .

Advanced Research Questions

Q. How can biocatalytic methods improve the diversity of this compound analogues for SAR studies?

The N-transacylase CapW enables chemoenzymatic diversification of the L-ACL side chain. By exploiting CapW’s substrate promiscuity, 43 analogues were synthesized using non-natural amines (e.g., cyclopropylamine, benzylamines) . Key steps:

  • Acyl donor : Methyl ester precursors (e.g., this compound methyl ester) as acyl donors.
  • Activity enhancement : Analogues with bulky aryl groups (e.g., 4-fluorobenzyl) showed 4-fold lower MICs against Mtb H37Rv (2 µg/mL vs. 8 µg/mL for parent compound) .

Q. What methodological advancements resolve contradictions in this compound’s in vitro vs. in vivo efficacy data?

Discrepancies arise from differential activation by bacterial phosphatases (e.g., CapP) and host metabolic stability. To address this:

  • Phospho-tagging : LC-MS/MS analysis of CapP-mediated phosphorylation identifies analogues resistant to self-resistance mechanisms .
  • In vivo models : UT-01309 (a methylated analog) demonstrated 99% Mtb load reduction in murine models with no hepatotoxicity, contrasting with inconsistent in vitro MABA/LORA results .

Q. How do synthetic routes balance protecting group strategies with scalability for preclinical studies?

Scalable syntheses prioritize minimal protection and high-yield steps:

  • Benzyloxymethyl (BOM) deprotection : FeCl3 in CH2Cl2 (0°C) achieves selective BOM removal without side reactions .
  • Chiral carbonate reagents : Enable stereoselective installation of the L-ACL moiety in UT-01309 (13-step synthesis, 40% overall yield) .

Data Contradictions and Resolution

Q. Why do some this compound analogues show potent MraY inhibition but poor antimycobacterial activity?

Permeability barriers and efflux pumps (e.g., Rv1410c in Mtb) limit intracellular accumulation. Solutions include:

  • LogP optimization : Analogues with cLogP >1.5 (vs. 0.8 for this compound) exhibit 8-fold improved cellular uptake .
  • Prodrug strategies : Phosphate esters enhance solubility and bypass efflux mechanisms .

Methodological Resources

  • Synthetic protocols : See Kurosu et al. (2021) for step-by-step Ti(OiPr)4-catalyzed oxidation .
  • Biocatalytic workflows : Liu et al. (2016) detail CapW expression and transacylation conditions .
  • SAR datasets : Wang et al. (2023) provide MIC/IC50 data for 50+ analogues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.